molecular formula C13H9BrN2O4 B1409164 Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate CAS No. 1800345-13-4

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate

Cat. No.: B1409164
CAS No.: 1800345-13-4
M. Wt: 337.12 g/mol
InChI Key: RTGYGUKKUVKIMW-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is an organic compound with the molecular formula C13H9BrN2O4 It is a derivative of benzoic acid and pyridine, featuring a bromine and nitro group on the pyridine ring

Mechanism of Action

Target of Action

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is a complex compound that interacts with various targets. Molecular docking studies suggest that it may interact with extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth, making them potential targets for therapeutic interventions.

Mode of Action

Based on its potential targets, it may inhibit the activity of erk2 and fgfr2, disrupting their signaling pathways . This disruption could lead to changes in cell growth and proliferation.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 suggests that it may affect the MAPK/ERK pathway and the FGF signaling pathway . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. Disruption of these pathways could lead to altered cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its targets and the subsequent disruption of the associated biochemical pathways. Potential effects could include altered cell growth and proliferation due to the disruption of ERK2 and FGFR2 signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYGUKKUVKIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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